N'-((2-((4-Chlorobenzyl)sulfanyl)-5-nitrophenyl)methylene)-2-phenylacetohydrazide
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Overview
Description
N’-((Z)-{2-[(4-chlorobenzyl)thio]-5-nitrophenyl}methylidene)-2-phenylacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, nitro groups, and thioether linkages, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((Z)-{2-[(4-chlorobenzyl)thio]-5-nitrophenyl}methylidene)-2-phenylacetohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-chlorobenzyl thiol, which is then reacted with 5-nitro-2-formylphenyl thioether under specific conditions to form the intermediate compound. This intermediate is further reacted with 2-phenylacetohydrazide in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N’-((Z)-{2-[(4-chlorobenzyl)thio]-5-nitrophenyl}methylidene)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N’-((Z)-{2-[(4-chlorobenzyl)thio]-5-nitrophenyl}methylidene)-2-phenylacetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-((Z)-{2-[(4-chlorobenzyl)thio]-5-nitrophenyl}methylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazide derivatives and thioether-containing molecules. Examples include:
- N’-((Z)-{2-[(4-methylbenzyl)thio]-5-nitrophenyl}methylidene)-2-phenylacetohydrazide
- N’-((Z)-{2-[(4-bromobenzyl)thio]-5-nitrophenyl}methylidene)-2-phenylacetohydrazide
Uniqueness
N’-((Z)-{2-[(4-chlorobenzyl)thio]-5-nitrophenyl}methylidene)-2-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C22H18ClN3O3S |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-[(Z)-[2-[(4-chlorophenyl)methylsulfanyl]-5-nitrophenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C22H18ClN3O3S/c23-19-8-6-17(7-9-19)15-30-21-11-10-20(26(28)29)13-18(21)14-24-25-22(27)12-16-4-2-1-3-5-16/h1-11,13-14H,12,15H2,(H,25,27)/b24-14- |
InChI Key |
MYOBOSQRQRNXFL-OYKKKHCWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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